molecular formula C8H16OS B1228631 3-Butylthiolane 1-oxide CAS No. 93111-03-6

3-Butylthiolane 1-oxide

Cat. No.: B1228631
CAS No.: 93111-03-6
M. Wt: 160.28 g/mol
InChI Key: QVVQIIIFHZDBDL-UHFFFAOYSA-N
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Description

3-Butylthiolane 1-Oxide is an organic compound belonging to the class of thiolanes, which are characterized by a five-membered saturated ring containing four carbon atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthiolane 1-Oxide typically involves the oxidation of 3-butylthiolane. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-Butylthiolane 1-Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butylthiolane 1-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylthiolane 1-Oxide involves its interaction with specific molecular targets. For instance, it acts as an uncompetitive inhibitor of alcohol dehydrogenase by binding to the enzyme-NADH complex. This binding alters the enzyme’s conformation, reducing its activity . The sulfoxide group plays a crucial role in this inhibitory effect by forming specific interactions with the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a butyl group and a sulfoxide functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

93111-03-6

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-butylthiolane 1-oxide

InChI

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3

InChI Key

QVVQIIIFHZDBDL-UHFFFAOYSA-N

SMILES

CCCCC1CCS(=O)C1

Canonical SMILES

CCCCC1CCS(=O)C1

Synonyms

3-butylthiolane 1-oxide

Origin of Product

United States

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